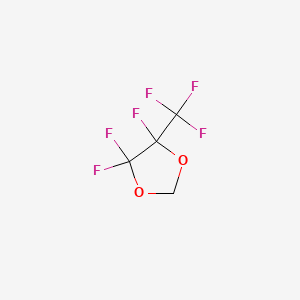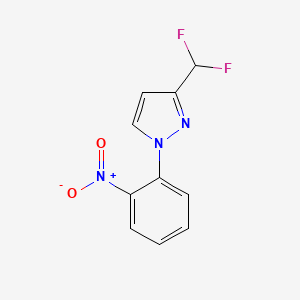![molecular formula C25H35NO2 B11712838 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group, an imine group, and two hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol typically involves the condensation of 5-(hexyloxy)-2-hydroxybenzaldehyde with 4-hexylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the imine group can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexylphenol: Similar structure but lacks the imine group.
2-Hydroxy-5-hexyloxybenzaldehyde: Similar structure but lacks the imine group and the second hexyl group.
4-Hexylaniline: Similar structure but lacks the phenol group and the hexyloxy group.
Uniqueness
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is unique due to the presence of both the phenol and imine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups, along with the hexyl substituents, makes this compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H35NO2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
5-hexoxy-2-[(4-hexylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C25H35NO2/c1-3-5-7-9-11-21-12-15-23(16-13-21)26-20-22-14-17-24(19-25(22)27)28-18-10-8-6-4-2/h12-17,19-20,27H,3-11,18H2,1-2H3 |
Clave InChI |
SRDBXBLEAALBRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)

![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)

![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)



![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
